
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and methoxy functional groups attached to the anthracene backbone, which contribute to its unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the nitration of 1-hydroxy-2-methoxyanthraquinone followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
化学反应分析
Types of Reactions
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted anthraquinone derivatives.
科学研究应用
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in anticancer therapies due to its structural similarity to anthracycline antibiotics.
Industry: Utilized in the production of high-performance materials and coatings
作用机制
The mechanism of action of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- 1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Dihydroxy-4,5-diaminoanthraquinone
Uniqueness
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of amino, hydroxy, and methoxy groups allows for versatile chemical modifications and enhances its potential as a bioactive compound .
属性
分子式 |
C15H11NO4 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
4-amino-1-hydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO4/c1-20-10-6-9(16)11-12(15(10)19)14(18)8-5-3-2-4-7(8)13(11)17/h2-6,19H,16H2,1H3 |
InChI 键 |
NPSOBTGZPYAAGA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



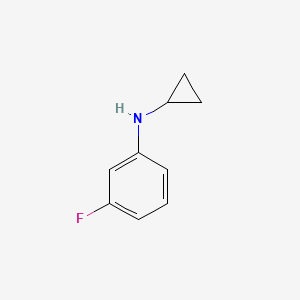
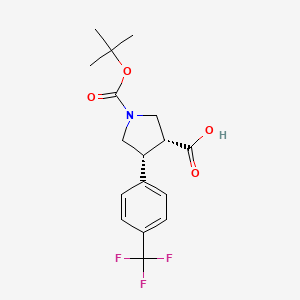
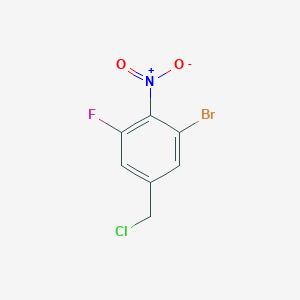
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
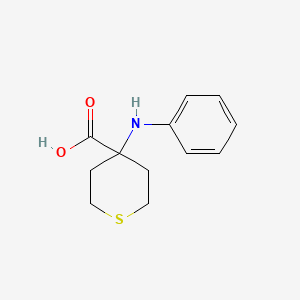
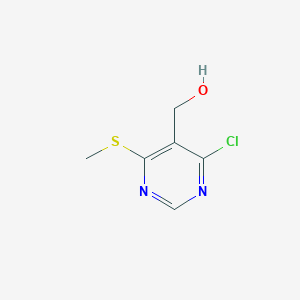
![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
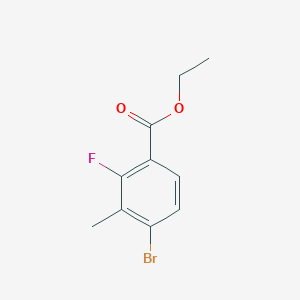
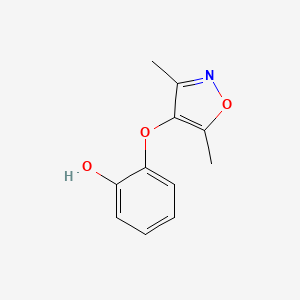
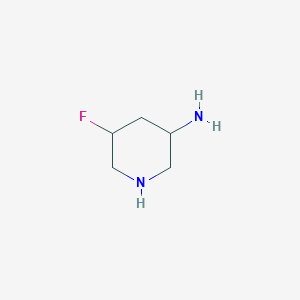
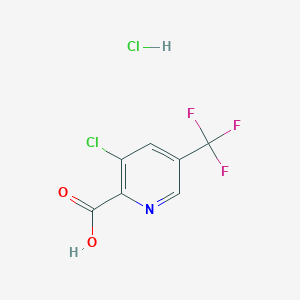
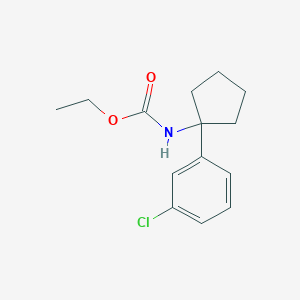
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)
